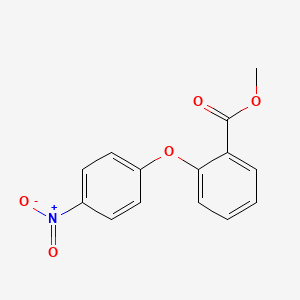

Methyl 2-(4-nitrophenoxy)benzoate

Description

Methyl 2-(4-nitrophenoxy)benzoate is an aromatic ester derivative characterized by a benzoate core substituted with a 4-nitrophenoxy group at the 2-position and a methyl ester at the carboxylate position. Its molecular formula is C₁₄H₁₁NO₅, with a molecular weight of 285.24 g/mol (inferred from analogous compounds in and ). The compound’s structure combines a nitro group (electron-withdrawing) and an ether linkage, which influence its chemical reactivity and physical properties.

Properties

IUPAC Name |

methyl 2-(4-nitrophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)12-4-2-3-5-13(12)20-11-8-6-10(7-9-11)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVIPSBIFWHOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377166 | |

| Record name | methyl 2-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212189-50-9 | |

| Record name | Benzoic acid, 2-(4-nitrophenoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212189-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-nitrophenoxy)benzoate can be synthesized through a reaction involving 4-fluoronitrophenol and methyl 2-hydroxybenzoate. The reaction is typically carried out in acetonitrile (CH3CN) with potassium carbonate (K2CO3) as a base. The mixture is stirred at 80°C for 24 hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Reduction: Methyl 2-(4-aminophenoxy)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Methyl 2-(4-nitrophenoxy)benzoate has been investigated for its potential antitumor properties. A study indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and MDA-MB-231 cells, with IC50 values demonstrating effective inhibition of cell proliferation. The mechanism of action appears to involve the induction of apoptosis through the modulation of apoptotic proteins, suggesting a promising avenue for cancer therapeutics .

Mechanism of Action

The compound's effectiveness as an antitumor agent is attributed to its ability to interact with cellular pathways that regulate apoptosis and cell cycle progression. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased tumor cell death .

Synthesis and Chemical Reactions

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in processes such as the preparation of 2-(4-methylphenyl)-benzonitrile, which is a precursor for angiotensin II antagonists used in hypertension treatment . The synthesis typically involves cross-coupling reactions, which can be optimized for yield and selectivity .

Table 1: Synthesis Pathways

| Reaction Type | Starting Materials | Product | Yield (%) |

|---|---|---|---|

| Cross-Coupling | 4-Methylphenylboronic acid + Methyl 2-methanesulfonyloxybenzoate | Methyl 2-(4-methylphenyl)benzoate | 82 |

| Nitration | Methyl 2-phenoxybenzoate + Nitric Acid | This compound | Variable |

Nanotechnology Applications

Phenolic-Enabled Nanotechnology

The unique properties of this compound make it a candidate for use in phenolic-enabled nanotechnology. Its ability to form stable nanoparticles through bottom-up synthesis techniques has been explored for applications in drug delivery and biosensing . The compound's reactivity allows it to serve as a building block for creating nanostructures with tailored properties.

Case Studies and Research Findings

Case Study: Antiproliferative Effects

A notable study focused on the antiproliferative effects of this compound derivatives against cancer cell lines. The findings revealed that modifications to the nitro group significantly influenced the compound's potency, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 2.57 |

| Derivative A | MDA-MB-231 | 3.10 |

| Derivative B | A549 | 1.85 |

Mechanism of Action

The mechanism of action of methyl 2-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s behavior and effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Positional Isomerism: Methyl 4-(4-nitrophenoxy)benzoate (CAS 21120-78-5) is a positional isomer of the target compound, differing in the placement of the nitrophenoxy group (para vs. ortho on the benzoate ring).

Functional Group Variations: Replacing the methyl ester with a carboxylic acid (e.g., 4-(3-nitrophenoxy)benzoic acid, CAS 99847-17-3) increases polarity, enhancing water solubility but reducing lipid permeability. The addition of a formyl group in Methyl 4-(4-formyl-2-nitrophenoxy)benzoate (CAS 400073-96-3) introduces a reactive site for further chemical modifications, such as condensation or reduction reactions.

Bioactivity and Applications: Sulfonylurea derivatives like bensulfuron-methyl () demonstrate how nitro and heterocyclic groups contribute to herbicidal activity via acetolactate synthase inhibition. While this compound lacks this specific bridge, its nitro group may still confer bioactivity in other contexts.

Synthetic Utility: Compounds with nitro groups (e.g., ’s quinoline derivatives) often serve as intermediates in drug discovery. The nitro group in this compound could be reduced to an amine for further functionalization.

Physicochemical and Reactivity Insights

Table 2: Physicochemical Properties (Inferred from Analogues)

| Property | This compound | Methyl 4-(4-nitrophenoxy)benzoate | 4-(3-Nitrophenoxy)benzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 285.24 | 285.24 | 259.21 |

| Polarity | Moderate (ester) | Moderate (ester) | High (carboxylic acid) |

| Melting Point | Not reported | Not reported | Likely >200°C (acidic phase) |

| Solubility | Soluble in organic solvents | Similar to target compound | Soluble in polar solvents |

Reactivity Trends:

- Nitro Group Reduction: The nitro group can be selectively reduced to an amine using catalysts (e.g., Pd/C with H₂), enabling access to aminophenoxy derivatives for drug synthesis.

- Ester Hydrolysis : Under basic conditions, the methyl ester hydrolyzes to the carboxylic acid, altering solubility and reactivity.

Biological Activity

Methyl 2-(4-nitrophenoxy)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and implications for drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzoate backbone with a nitrophenoxy substituent. The presence of the nitro group is significant as it can undergo reduction to form amino derivatives, which may interact with various biological targets. The molecular formula is , and its molecular weight is approximately 209.19 g/mol.

The biological activity of this compound can be attributed to its ability to participate in nucleophilic aromatic substitution reactions. The nitrophenoxy group can be involved in various chemical transformations, influencing the compound's interaction with biomolecules.

Common Reactions

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon.

- Substitution : The nitrophenoxy group can participate in nucleophilic aromatic substitutions, where nucleophiles replace the nitro group under suitable conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values indicating significant cytotoxicity against colon carcinoma cells (HCT-116) .

- Antimicrobial Properties : Some studies suggest that compounds with similar structures may possess antimicrobial activity, potentially inhibiting bacterial growth through mechanisms involving RNA polymerase inhibition .

Case Studies and Research Findings

- Antiproliferative Studies : A study involving hydrazide derivatives showed that certain related compounds had IC50 values ranging from 0.29 to 3.1 μM against HCT-116 cells, indicating strong antiproliferative activity . While specific data on this compound is limited, the structural similarity suggests potential for similar activity.

- Kinetic Studies : Kinetic investigations into nucleophilic substitution reactions involving related compounds indicate that electronic properties of substituents significantly affect reactivity and selectivity . This knowledge can be applied to predict the behavior of this compound in biological systems.

- Molecular Docking Studies : Computational studies have predicted interactions between similar compounds and key biological targets, supporting the hypothesis that this compound could exhibit significant binding affinities towards enzymes involved in cancer progression or bacterial resistance mechanisms .

Data Tables

The following table summarizes the biological activities of related compounds:

| Compound | Biological Activity | IC50 Value (μM) |

|---|---|---|

| Hydrazide Derivative A | Antiproliferative (HCT-116) | 0.29 |

| Hydrazide Derivative B | Antiproliferative (HCT-116) | 3.1 |

| This compound | Predicted Anticancer Activity | TBD |

| Related Antimicrobial Compound | Inhibition of Bacterial Growth | MIC = 4 μg/mL |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-(4-nitrophenoxy)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Nitrophenoxy Introduction : The 4-nitrophenoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using 4-nitrophenol and a methyl benzoate derivative bearing a leaving group (e.g., halide) at the 2-position. Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO facilitates deprotonation and substitution .

- Esterification : If starting from 2-hydroxybenzoic acid, methyl ester formation via Fischer esterification (H₂SO₄/MeOH) or DCC/DMAP-mediated coupling is recommended .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc). Purify via column chromatography or recrystallization (e.g., ethanol/water). Yield improvements may require controlled stoichiometry (1.2–1.5 equiv. of 4-nitrophenol) and inert atmosphere to prevent byproducts .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30, 0.1% TFA) .

- NMR : Confirm ester (δ ~3.9 ppm for OCH₃), aromatic protons (δ ~6.8–8.3 ppm), and nitro group (meta coupling patterns) in ¹H/¹³C NMR .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₁₄H₁₁NO₅: 273.06) .

Q. What spectroscopic methods are most effective for characterizing intermediate products during synthesis?

- Methodology :

- IR Spectroscopy : Confirm ester C=O (~1720 cm⁻¹) and nitro group (~1520, 1350 cm⁻¹) .

- UV-Vis : Monitor nitrophenoxy absorption bands (~300–400 nm) for reaction completion .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites (e.g., nitro-adjacent positions susceptible to nucleophilic attack) .

- Transition State Analysis : Simulate SNAr pathways to compare activation energies for substitutions at different positions .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound derivatives?

- Methodology :

- Crystallography : Use SHELXL ( ) to refine X-ray structures. Discrepancies in bond lengths/angles may arise from dynamic effects (e.g., rotational freedom of the nitrophenoxy group) not captured in static models .

- Dynamic NMR : Variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation of the nitro group) .

Q. How does the electronic nature of the nitrophenoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials of the nitro group, which can act as an electron-withdrawing group (EWG) to activate adjacent positions for Suzuki-Miyaura couplings .

- Kinetic Studies : Compare reaction rates of nitrophenoxy derivatives vs. methoxy analogs in Pd-catalyzed couplings to quantify EWG effects .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.